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molecular formula C10H17NO2 B3151945 Methyl 1-(aminomethyl)spiro[2.4]heptane-1-carboxylate CAS No. 724773-42-6

Methyl 1-(aminomethyl)spiro[2.4]heptane-1-carboxylate

Cat. No. B3151945
M. Wt: 183.25 g/mol
InChI Key: VWBMKZXMDQPIQY-UHFFFAOYSA-N
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Patent
US07250433B2

Procedure details

To a solution of 1-cyano-spiro[2.4]heptane-1-carboxylic acid methyl ester (3.45 g, 19.3 mmol) in methanol (240 mL) was added CoCl2-6H2O (9.16 g, 38.5 mmol) to give a deep purple colored solution. Sodium borohydride (7.30 g, 193 mmol) was added portionwise over 10 minutes with caution to control the evolution of hydrogen and the exothermic reaction that ensued to give a black solution. The reaction mixture was stirred for 30 minutes under nitrogen after the addition was completed. The reaction was quenched carefully by the addition of 0.5N HCl (1.3 L). The solution was made alkaline (pH˜9) by the addition of concentrated ammonium hydroxide. The mixture was extracted with ethyl acetate (4×400 mL). The combined organic layers were dried over sodium sulfate, filtered and evaporated to afford 3.07 g (87%) of 1-aminomethyl-spiro[2.4]heptane-1-carboxylic acid methyl ester as a yellow oil: 1H NMR (300 MHz, CDCl3) δ 0.74 (br d, 1H), 1.4-1.7 (m, 10H), 1.9 (m, 1H), 2.58 (d, J=13.8 Hz, 1H), 3.16 (d, J=13.8 Hz, 1H), 3.48 (s, 3H); MS (APCI) m/z 184 [M+H]+.
Quantity
3.45 g
Type
reactant
Reaction Step One
[Compound]
Name
CoCl2-6H2O
Quantity
9.16 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1([C:12]#[N:13])[C:7]2([CH2:11][CH2:10][CH2:9][CH2:8]2)[CH2:6]1)=[O:4].[BH4-].[Na+].[H][H]>CO>[CH3:1][O:2][C:3]([C:5]1([CH2:12][NH2:13])[C:7]2([CH2:8][CH2:9][CH2:10][CH2:11]2)[CH2:6]1)=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
3.45 g
Type
reactant
Smiles
COC(=O)C1(CC12CCCC2)C#N
Name
CoCl2-6H2O
Quantity
9.16 g
Type
reactant
Smiles
Name
Quantity
240 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
7.3 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 minutes under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a deep purple colored solution
CUSTOM
Type
CUSTOM
Details
the exothermic reaction that
CUSTOM
Type
CUSTOM
Details
to give a black solution
ADDITION
Type
ADDITION
Details
after the addition
CUSTOM
Type
CUSTOM
Details
The reaction was quenched carefully by the addition of 0.5N HCl (1.3 L)
ADDITION
Type
ADDITION
Details
by the addition of concentrated ammonium hydroxide
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (4×400 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(=O)C1(CC12CCCC2)CN
Measurements
Type Value Analysis
AMOUNT: MASS 3.07 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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